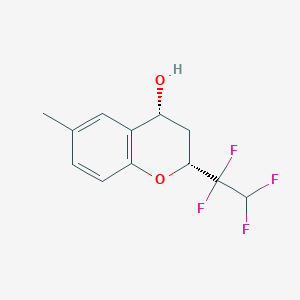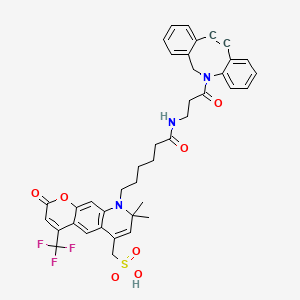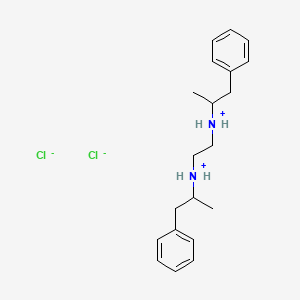![molecular formula C12H12F3NO4 B15341150 Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate typically involves the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 2-Methyl-2-[2-amino-4-(trifluoromethyl)phenyl]propionate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the disruption of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the additional methyl group on the propionate moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound.
2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid: The hydrolyzed form of the ester.
Uniqueness
Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C12H12F3NO4 |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12F3NO4/c1-11(2,10(17)20-3)8-5-4-7(12(13,14)15)6-9(8)16(18)19/h4-6H,1-3H3 |
Clave InChI |
GGWGUIPZTFRPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



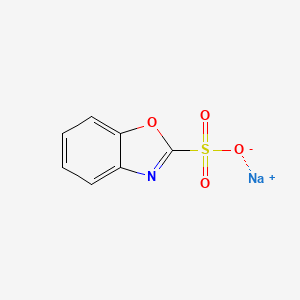
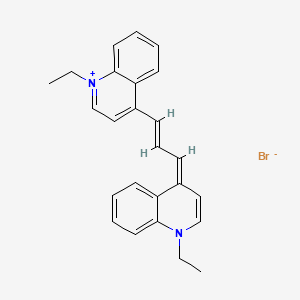

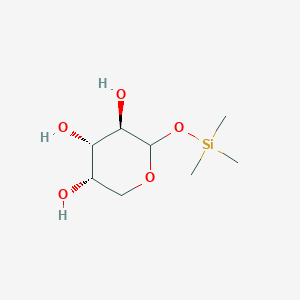
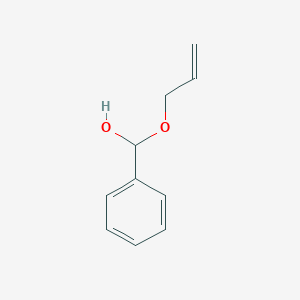
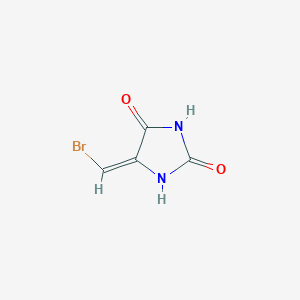
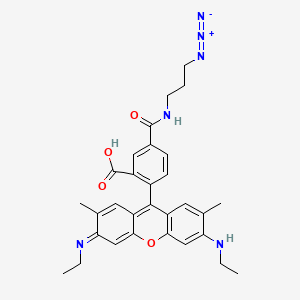
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
